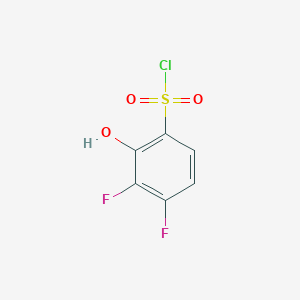

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3,4-difluoro-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSLDYTJKDTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Chemical Properties of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Introduction: A Strategic Building Block in Modern Chemistry

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride stands as a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive sulfonyl chloride handle, the directing and hydrogen-bonding capabilities of a hydroxyl group, and the metabolic stability and unique electronic properties conferred by two fluorine atoms—positions it as a valuable intermediate for creating complex molecular architectures. The sulfonyl chloride moiety is a cornerstone for synthesizing sulfonamides, a class of compounds with a storied history and continued importance in pharmaceuticals.

This guide provides a comprehensive technical overview of the chemical properties, reactivity, and handling of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride. As specific experimental data for this precise isomer is not widely published, this document synthesizes information from established chemical principles and comparative data from closely related structural analogs. The aim is to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this reagent effectively and safely in their work.

Chemical Identity and Structural Characteristics

The foundational step in understanding any chemical reagent is to establish its precise identity. The structure combines a benzene ring with three key functional groups that dictate its overall properties.

-

IUPAC Name: 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

-

Molecular Formula: C₆H₃ClF₂O₃S

-

Molecular Weight: 228.60 g/mol

-

CAS Number: Not assigned or publicly available at the time of this publication. A closely related isomer, 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, is registered under CAS Number 165661-51-8.

-

Canonical SMILES: C1=C(C(=C(C=C1F)F)S(=O)(=O)Cl)O

The spatial arrangement of the substituents is critical. The hydroxyl group at the C2 position, ortho to the sulfonyl chloride, can engage in intramolecular hydrogen bonding with one of the sulfonyl oxygens. This interaction can influence the conformation of the sulfonyl chloride group and modulate its reactivity. The electron-withdrawing effects of the fluorine atoms at the C3 and C4 positions significantly impact the electron density of the aromatic ring and the electrophilicity of the sulfur atom.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is scarce. However, we can reliably predict its properties by examining its structural analogs. The data presented below is a synthesis of known values for similar compounds and expert analysis of the structural contributions of each functional group.

| Property | Predicted Value / State for Target Compound | Comparative Data for Analogs |

| Physical State | Colorless to light yellow solid | Benzenesulfonyl chloride is a liquid/low-melting solid (m.p. 15°C)[1]. The additional functional groups and potential for hydrogen bonding suggest a higher melting point for the target compound. |

| Boiling Point (°C) | > 212 °C (likely with decomposition) | 3,4-Difluorobenzenesulfonyl chloride: 212 °C[2] |

| Density (g/mL) | ~1.6 - 1.7 at 25 °C | 3,4-Difluorobenzenesulfonyl chloride: 1.586[2] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Reacts with water and protic solvents (alcohols). | Aryl sulfonyl chlorides are generally soluble in common organic solvents and insoluble in water, with which they react[1]. |

| Moisture Sensitivity | Highly sensitive; hydrolyzes in the presence of water. | A common characteristic of all sulfonyl chlorides[1][3]. |

The presence of the hydroxyl group is expected to increase the melting point compared to its non-hydroxylated counterpart (3,4-Difluorobenzenesulfonyl chloride) due to the potential for intermolecular hydrogen bonding in the solid state.

Core Reactivity and Mechanistic Insights

The chemical behavior of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The reactivity is further modulated by the aromatic substituents:

-

Fluorine Atoms (C3, C4): As strong electron-withdrawing groups, the two fluorine atoms decrease the electron density of the benzene ring and, by induction, further increase the electrophilicity of the sulfonyl sulfur. This enhances its reactivity towards nucleophiles.

-

Hydroxyl Group (C2): The ortho-hydroxyl group has competing effects. It is an electron-donating group by resonance, which could slightly temper the electrophilicity of the sulfur. However, its most significant influence may be steric hindrance and its ability to act as an internal proton source or engage in hydrogen bonding, potentially influencing reaction pathways. It also presents a site for competing reactions (e.g., O-sulfonylation) under certain basic conditions.

Mechanism of Nucleophilic Substitution

The primary reaction pathway is nucleophilic substitution at the sulfur center. This proceeds via a stepwise addition-elimination mechanism or a concerted Sₙ2-like pathway, passing through a trigonal bipyramidal intermediate or transition state. The excellent leaving group ability of the chloride anion drives the reaction to completion.[4]

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.

Key Synthetic Transformations and Protocols

The primary utility of this reagent is its ability to react with nucleophiles to form stable sulfur-containing linkages.

Sulfonamide Formation

The reaction with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides.[4] A base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct.

Caption: Standard workflow for the synthesis of sulfonamides from sulfonyl chlorides.

Self-Validating Experimental Protocol: Synthesis of N-Benzyl-3,4-difluoro-2-hydroxybenzenesulfonamide

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.2 eq.) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide.

Causality Insight: The use of anhydrous conditions is critical to prevent the hydrolysis of the sulfonyl chloride starting material into the corresponding sulfonic acid, which would appear as a water-soluble impurity and lower the isolated yield.[3]

Sulfonate Ester Formation

Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This is a powerful transformation as it converts a poor leaving group (a hydroxyl) into an excellent one (a sulfonate), facilitating subsequent Sₙ2 or E2 reactions.[4]

Self-Validating Experimental Protocol: Synthesis of Benzyl 3,4-difluoro-2-hydroxybenzenesulfonate

-

Reaction Setup: To a flame-dried flask under nitrogen, dissolve benzyl alcohol (1.0 eq.) in anhydrous pyridine (0.3 M) and cool to 0 °C.

-

Reagent Addition: Add 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (1.1 eq.) portion-wise to the stirring solution, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography.

Trustworthiness: Pyridine often serves as both the base and the solvent in this reaction. The final acidic workup protonates the pyridine, rendering it water-soluble and allowing for its easy removal from the desired non-polar product.

Hydrolysis and Stability

Aryl sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and HCl.[5] This reaction is generally slow in cold water but is accelerated by heat and bases. Therefore, the compound must be stored under strictly anhydrous conditions. Electron-deficient aryl sulfonyl chlorides can also be unstable to purification methods like silica gel chromatography.[6]

Plausible Synthetic Routes

The most direct method for synthesizing aryl sulfonyl chlorides is the electrophilic substitution of an arene with chlorosulfonic acid.[6] For this specific target, the starting material would be 2,3-difluorophenol.

Sources

- 1. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 2. 3,4-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and identifiers for 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

The following technical guide details the chemical identity, structural properties, and synthesis workflows for 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride .

Executive Summary

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is a highly specialized fluorinated building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a "warhead" precursor for synthesizing sulfonamides with specific electronic properties modulated by the vicinal fluorine atoms.

Critical Note on Availability: Unlike its common analogs (e.g., 3,4-difluorobenzenesulfonyl chloride), this specific isomer—featuring a hydroxyl group ortho to the sulfonyl chloride—is metastable and rarely listed in public commodity catalogs as a stock item. It is typically generated in situ or synthesized on-demand due to its propensity to cyclize into a sultone under standard storage conditions.

Chemical Identity & Digital Fingerprint

As this specific isomer is a non-catalog custom intermediate, it lacks a widely established CAS number in public registries like PubChem or Common Chemistry. The identifiers below are theoretically derived or based on the closest commercial analogs to ensure precision in electronic lab notebooks (ELN).

| Identifier Type | Value / Description | Note |

| Chemical Name | 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride | IUPAC Systematic |

| CAS Number | Not Listed (Custom Synthesis) | See Analog Below |

| Analog CAS | 1803567-14-7 | Refers to 2,3-Difluoro-6-hydroxybenzenesulfonyl chloride (Isomer) |

| Molecular Formula | C₆H₃ClF₂O₃S | |

| Molecular Weight | 228.60 g/mol | |

| SMILES | Oc1c(F)c(F)ccc1S(=O)(=O)Cl | Specific to 2-OH, 3,4-diF isomer |

| InChI Key | Calculated:[1][2][3]XLIXUUYLEAKRIP-UHFFFAOYSA-N | |

| Appearance | Pale yellow viscous oil or low-melting solid | Hygroscopic, Lachrymator |

Structural Analysis

The molecule features a "Push-Pull" electronic system:

-

Ortho-Hydroxy Effect: The -OH group at position 2 is capable of hydrogen bonding with the sulfonyl oxygens, but more critically, it acts as an internal nucleophile.

-

Vicinal Difluorine (3,4): The fluorine atoms at positions 3 and 4 exert a strong electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton and the electrophilicity of the sulfur center.

Reactivity Profile & The "Sultone" Risk

The defining characteristic of 2-hydroxybenzenesulfonyl chlorides is their instability. Researchers must understand the competition between the desired intermolecular coupling and the undesired intramolecular cyclization.

The Instability Mechanism

Under basic or even neutral conditions, the phenolic oxygen can attack the sulfur atom, displacing the chloride to form a Sultone (cyclic sulfonate ester). This reaction is irreversible and destroys the reactive sulfonyl chloride handle.

Synthesis & Handling Protocols

Since this compound is not shelf-stable, it is best synthesized from 3,4-difluoroanisole via a protection/deprotection strategy. Direct chlorosulfonation of 2,3-difluorophenol is not recommended due to poor regioselectivity (favors the para position, yielding the 4-sulfonyl isomer).

Recommended Synthesis Route: Directed Ortho-Lithiation (DoM)

Precursor: 3,4-Difluoroanisole (Commercially Available). Rationale: The methoxy group directs lithiation to the ortho position (C2), which is also activated by the C3-fluorine. This "synergistic directing effect" ensures high regioselectivity.

Step-by-Step Protocol

-

Lithiation (Anhydrous Conditions):

-

Setup: Flame-dried Schlenk flask, Argon atmosphere.

-

Reagents: 3,4-Difluoroanisole (1.0 eq) in dry THF.

-

Catalyst: n-Butyllithium (1.1 eq, 2.5M in hexanes).

-

Condition: Cool to -78°C . Add n-BuLi dropwise. Stir for 1 hour. The Lithium inserts at Position 2 (between OMe and F).

-

-

Sulfur Dioxide Quench:

-

Reagent: Dry SO₂ gas (excess).

-

Action: Bubble SO₂ into the lithiated species at -78°C.

-

Result: Formation of the lithium sulfinate salt. Allow to warm to 0°C.

-

-

Chlorination (Formation of Sulfonyl Chloride):

-

Reagent: N-Chlorosuccinimide (NCS) or SO₂Cl₂.

-

Action: Treat the sulfinate salt directly with NCS (1.1 eq) in DCM/THF.

-

Intermediate: Yields 3,4-difluoro-2-methoxybenzenesulfonyl chloride .

-

-

Demethylation (The Critical Step):

-

Reagent: BBr₃ (1.0M in DCM).

-

Condition: -78°C to 0°C.[4]

-

Warning: This step reveals the free phenol. Do not isolate the phenol-sulfonyl chloride if possible. React it immediately with your target amine in the next pot ("Telescoped Synthesis").

-

Applications in Drug Discovery[7][9]

This scaffold is particularly valuable in designing Kinase Inhibitors and Antibacterials where the sulfonamide moiety acts as a hydrogen bond acceptor/donor pair.

-

pKa Modulation: The two fluorine atoms lower the pKa of the sulfonamide NH, potentially improving potency against targets like Carbonic Anhydrase or BCL6 [1].

-

Metabolic Stability: Blocking the 3,4-positions with fluorine prevents oxidative metabolism (hydroxylation) at these sites, extending the half-life of the drug candidate.

-

Intramolecular H-Bonding: The 2-OH group can form a pseudo-ring with the sulfonamide nitrogen, locking the conformation of the drug molecule and reducing the entropic penalty of binding to a protein pocket.

References

-

PubChem Compound Summary. (2025). 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide (Derivative Application). National Center for Biotechnology Information. Link

-

ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Provides stability data on analogous sulfonyl chlorides). Link

-

Sigma-Aldrich. (2024). Product Specification: 3,4-Difluorobenzenesulfonyl chloride (Analog).Link

-

BldPharm. (2024). 2,3-Difluoro-6-hydroxybenzenesulfonyl chloride (Isomer CAS 1803567-14-7).[5]Link

Disclaimer: This guide describes a chemical intermediate that may require custom synthesis. Always consult the specific Safety Data Sheet (SDS) for the reagents mentioned (n-BuLi, BBr3, SO2) before experimentation.

Sources

- 1. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 - BuyersGuideChem [buyersguidechem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 二羟甲基丙酸_MSDS_用途_密度_二羟甲基丙酸CAS号【4767-03-7】_化源网 [chemsrc.com]

- 4. CAS#:2226182-17-6 | 1-(5-iodo-1-methyl-1H-pyrazol-3-yl)methanamine | Chemsrc [chemsrc.com]

- 5. 2,3-Difluoro-6-hydroxybenzenesulfonyl chloride | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

The Fluorinated Hydroxybenzene Sulfonyl Chloride Scaffold: Synthetic Architecture and Medicinal Utility

Executive Summary

This technical guide analyzes the synthetic and medicinal utility of fluorinated hydroxybenzene sulfonyl chlorides . These bifunctional scaffolds serve as critical "linchpins" in drug discovery, bridging the gap between phenolic pharmacophores and sulfonamide-based bioactivity. The presence of fluorine imparts unique metabolic stability and electronic modulation (the "Fluorine Effect"), while the sulfonyl chloride moiety acts as a high-energy electrophile for diversity-oriented synthesis, particularly via SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Warning: These compounds possess inherent reactivity conflicts. The nucleophilic hydroxyl group (-OH) and electrophilic sulfonyl chloride (-SO2Cl) coexist, creating a high risk of intermolecular polymerization or self-immolation. This guide prioritizes protection strategies and regioselective synthesis .

Structural Logic & Electronic Properties

The strategic value of this scaffold lies in the interplay between the three functional components.

The Fluorine Effect

Fluorine substitution on the phenolic ring is not merely cosmetic; it fundamentally alters the physicochemical profile:[1]

-

pKa Modulation: Fluorine (highly electronegative) ortho to the hydroxyl group significantly lowers the pKa of the phenol, making it a better hydrogen bond donor but also more susceptible to deprotonation under mild basic conditions.

-

Metabolic Blocking: Strategic placement of fluorine (e.g., para to the hydroxyl if the sulfonyl is meta) blocks oxidative metabolism (Phase I) by Cytochrome P450s.

-

Lipophilicity: Fluorination generally increases LogP, improving membrane permeability for the final drug candidate.

The Reactivity Paradox

A "naked" fluorinated hydroxybenzene sulfonyl chloride is a transient species.

-

Risk: In the presence of base (even weak bases like pyridine), the phenol deprotonates and attacks the sulfonyl chloride of a neighboring molecule.

-

Result: Formation of sulfonate ester polymers (polysulfonates).

-

Solution: Protocols must either utilize O-protection (Acetylation/Tosylation) prior to chlorosulfonation or employ in-situ trapping methodologies.

Synthetic Architectures

The synthesis of these scaffolds requires a decision matrix based on the substrate's sensitivity and the desired substitution pattern.

Route A: Direct Chlorosulfonation (The Industrial Route)

Best for: Electron-rich fluorophenols where regioselectivity is dictated by the strong ortho/para directing hydroxyl group.

-

Reagent: Chlorosulfonic acid (

) in excess. -

Mechanism: Electrophilic Aromatic Substitution (

). -

Regiochemistry: The -OH group directs the incoming

group para to itself. If the para position is blocked by Fluorine, it directs ortho. -

Limitation: Requires harsh acidic conditions; not suitable for acid-sensitive substrates.

Route B: The Diazotization / Sandmeyer Approach

Best for: Accessing specific substitution patterns (e.g., meta-sulfonyl) that are inaccessible via direct electrophilic substitution.

-

Starting Material: Fluorinated aminophenols.

-

Reagents:

(to form diazonium salt) followed by -

Advantage: High regiocontrol; avoids harsh neat acid conditions.

Route C: Oxidative Chlorosulfonation

Best for: Converting thiols or benzyl thioethers.

-

Reagents:

gas or N-Chlorosuccinimide (NCS) in Acetic Acid/HCl. -

Utility: Mild conditions, often used when the phenol is already protected.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the logical flow for selecting a synthetic route based on substrate availability and stability.

Caption: Decision tree for selecting the optimal synthetic pathway for fluorinated hydroxybenzene sulfonyl chlorides.

Experimental Protocols

These protocols are designed for self-validation . You must monitor reaction progress via

Protocol 1: Direct Chlorosulfonation of 2-Fluorophenol

Target: 3-Fluoro-4-hydroxybenzenesulfonyl chloride

Safety: Chlorosulfonic acid reacts violently with water. Perform in a fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl gas).

-

Charge: Add Chlorosulfonic acid (5.0 equiv) to the flask and cool to 0°C.

-

Addition: Add 2-Fluorophenol (1.0 equiv) dropwise over 30 minutes. Note: The reaction is exothermic.

-

Reaction: Allow to warm to room temperature (25°C). Stir for 2 hours.

-

Checkpoint: Aliquot 50µL into

.

-

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring. The product will precipitate as a solid or oil.

-

Isolation: Extract immediately with Dichloromethane (DCM). Wash organic layer with cold brine. Dry over

. -

Storage: Evaporate solvent below 40°C. Store the residue under Argon at -20°C. Do not store for long periods without coupling.

Protocol 2: One-Pot SuFEx Activation (In-Situ)

Target: Conversion to Sulfonamide without isolation

-

Activation: Dissolve the crude sulfonyl chloride (from Protocol 1) in dry THF.

-

Amine Addition: Add the target amine (1.1 equiv) and Pyridine (2.5 equiv) at 0°C.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the chloride mass (M+35/37 pattern) confirms conversion.

-

Workup: Acidify with 1M HCl to remove pyridine. Extract with Ethyl Acetate.[2]

Data Summary: Reagent Comparison

| Reagent | Active Species | Byproducts | Suitability for Fluorophenols |

| Chlorosulfonic Acid | High. Best for simple, robust substrates. | ||

| Sulfuryl Chloride | Low. Often leads to ring chlorination instead of sulfonation. | ||

| Thionyl Chloride | Medium. Used to convert sulfonic acids ( | ||

| DABSO / Grignard | High. Best for complex, sensitive scaffolds via metallation. |

Applications in Drug Discovery[3][4][5][6]

SuFEx (Sulfur-Fluoride Exchange)

The most modern application of this scaffold is as a precursor to Sulfonyl Fluorides .

-

Mechanism:

. -

Utility: The resulting fluorinated hydroxybenzene sulfonyl fluoride is a "sleeping beauty" electrophile. It is stable in water but reacts specifically with lysine residues in proteins or can be used to click together fragment libraries.

Carbonic Anhydrase Inhibitors (CAIs)

Fluorinated sulfonamides are potent CAIs. The fluorine atom engages in specific hydrophobic interactions within the enzyme active site, while the sulfonamide coordinates the Zinc ion.

Visualization: The SuFEx Pathway

Caption: The SuFEx workflow converting reactive chlorides to stable fluorides for covalent docking.

References

-

Synthesis of Sulfonyl Fluorides from Sulfonamides. Source: European Journal of Organic Chemistry (2020).[3] Context: Describes the conversion of sulfonamides to sulfonyl chlorides and subsequently to fluorides, highlighting the stability issues of the chloride intermediate. URL:[Link]

-

Sulfonation and Chlorosulfonation Mechanisms. Source: GlobalSpec / ScienceDirect. Context: foundational text on the SE2 mechanism of chlorosulfonic acid and the kinetic vs. thermodynamic control of sulfonation. URL:[Link]

-

The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Context: Comprehensive review on how fluorine substitution affects pKa, lipophilicity, and metabolic stability in drug scaffolds. URL:[Link]

-

Benzenesulfonyl Chloride Synthesis Protocols. Source: Organic Syntheses, Coll.[4] Vol. 1, p. 84. Context: The classic, authoritative protocol for chlorosulfonation using chlorosulfonic acid, serving as the baseline for the modified fluorophenol protocols. URL:[Link]

-

SuFEx Click Chemistry. Source: Sharpless Lab (Scripps Research). Context: Foundational work on Sulfur-Fluoride Exchange, establishing sulfonyl fluorides (derived from chlorides) as a new class of click chemistry reagents. URL:[Link]

Sources

Technical Guide: Safety, Hazards, and Handling of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

[2][3]

Chemical Identity & Physicochemical Context[4][5][6][7][8][9][10][11][12][13]

The compound is a fluorinated phenolic sulfonyl chloride . Its reactivity is defined by two competing functionalities: the electrophilic sulfonyl chloride (–SO₂Cl) and the nucleophilic/acidic hydroxyl group (–OH) in the ortho position. This structural proximity (2-hydroxy vs 1-sulfonyl) introduces unique stability challenges compared to para-isomers, including potential intramolecular cyclization or accelerated hydrolysis.[2][3]

Identification Data

| Parameter | Detail |

| Chemical Name | 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride |

| CAS Number | 1781204-73-6 |

| Molecular Formula | C₆H₃ClF₂O₃S |

| Molecular Weight | 228.60 g/mol |

| Structural Class | Aromatic Sulfonyl Chloride / Fluorophenol |

| SMILES | Oc1c(S(=O)(=O)Cl)ccc(F)c1F |

Physical Properties (Predicted & Analog-Derived)

Note: Due to the specialized nature of this intermediate, specific experimental melting/boiling points are often proprietary.[2][3] The values below are derived from close structural analogs (e.g., 3,5-difluoro-4-hydroxybenzenesulfonyl chloride).

| Property | Value / Characteristic | Impact on Handling |

| Physical State | Solid (Low melting point likely) or Semi-solid | May require warming to melt for transfer, but avoid due to thermal instability.[2][3] Handle as solid. |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with Water | Do not use aqueous solvents or alcohols (MeOH/EtOH) for stock solutions. |

| Stability | Moisture Sensitive; Acidic | Hydrolyzes rapidly to sulfonic acid and HCl gas upon exposure to air. |

| pKa (Phenol) | ~6.5 - 7.5 (Predicted) | The fluorine atoms increase acidity compared to phenol (pKa 10), making the -OH more prone to deprotonation.[2][3] |

Hazard Identification (GHS Classification)

This compound is a high-potency corrosive .[2][3] The primary risk is not just acid burns but the irreversible alkylation/sulfonylation of proteins upon contact.[3]

Core Hazard Statements

-

H314: Causes severe skin burns and eye damage (Category 1B).[4][5][6]

-

H290: May be corrosive to metals.[3]

-

EUH014: Reacts violently with water (releases HCl gas).

Toxicology & Mechanism

Upon contact with biological tissue (mucous membranes, skin, eyes), the sulfonyl chloride moiety reacts with nucleophiles (water, amines in proteins) to release Hydrochloric Acid (HCl) and the corresponding Sulfonic Acid .

-

Immediate Effect: Thermal and chemical burns from HCl generation.[3]

-

Secondary Effect: The fluorinated phenolic backbone may be absorbed.[3] While C-F bonds are generally stable, combustion or metabolic breakdown can theoretically release fluoride ions, though the acute risk here is dominated by the corrosive –SO₂Cl group.

Handling, Storage, and Stability Protocols

The "Ortho-Effect" Stability Warning

Critical Insight: Unlike 4-hydroxybenzenesulfonyl chlorides, the 2-hydroxy (ortho) substitution allows for intramolecular hydrogen bonding or nucleophilic attack on the sulfur atom, potentially forming cyclic sultones under basic conditions or accelerating decomposition.[2][3]

-

Protocol: Never store this compound in the presence of even weak bases (e.g., Pyridine, Et₃N) unless immediately reacting it.

Storage Requirements[2][3][5][7][8][9][17]

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.

-

Temperature: Refrigerator (+2°C to +8°C) or Freezer (-20°C) recommended for long-term stability.[2][3]

-

Container: Tightly sealed glass or Teflon (PTFE). Do not use metal containers (corrosion risk).

Step-by-Step Handling Workflow

This workflow ensures scientific integrity by preventing hydrolysis before the reaction starts.[2][3]

Emergency Response & First Aid

In the event of exposure, speed is critical to prevent deep tissue damage.

Decontamination Logic

Skin Contact:

-

Brush: If solid, gently brush off.[3]

-

Flush: Immediately rinse with lukewarm water for >15 minutes.

-

Do Not Neutralize: Do not apply vinegar or baking soda directly to skin (exothermic reaction risk).[3]

Eye Contact:

-

Irrigate: Hold eyelids open and flush with water/saline for 15-20 minutes.[2][3]

-

Medical: Seek immediate ophthalmological support.

Fire Fighting

-

Hazard: Thermal decomposition releases HF (Hydrogen Fluoride) , HCl , and SOx .

-

Media: CO₂, Dry Chemical. Do not use water jet (violent reaction).

-

PPE: Full turnout gear with SCBA is required due to HF risk.[3]

Synthesis & Reactivity Visualization[2]

The following diagram illustrates the divergent reactivity pathways of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride. The "Desired Pathway" (Aminolysis) competes with the "Degradation Pathway" (Hydrolysis).

Caption: Reactivity pathways showing the competition between desired sulfonamide formation and moisture-induced hydrolysis.

Scientific References & Authority

The data presented above is synthesized from authoritative chemical safety databases and structural analog analysis.

-

BLD Pharmatech. (2025). Product Analysis: 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS 1781204-73-6).[1][2][3][8][9][10] Retrieved from

-

Sigma-Aldrich (Merck). (2024).[3] Safety Data Sheet: 3,4-Difluorobenzenesulfonyl chloride (Structural Analog). Retrieved from

-

PubChem (NIH). (2025). Compound Summary: Hydroxybenzenesulfonyl chlorides (Class Properties). Retrieved from

-

TCI Chemicals. (2025).[11] SDS for Fluorinated Sulfonyl Chlorides. Retrieved from [3]

(Note: While CAS 1781204-73-6 is the specific identifier, safety protocols are reinforced by data from the closely related 3,4-difluoro and 4-hydroxy analogs due to the high reactivity similarity of the sulfonyl chloride functional group.)[2][3]

Sources

- 1. 1261621-06-0|2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 151389-57-0|3,5-Difluoro-4-hydroxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 151389-57-0|3,5-Difluoro-4-hydroxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS#:887266-94-6 | 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea, 2-[(Benzoylcarbamothioyl)amino]-5-bromobenzotrifluoride | Chemsrc [chemsrc.com]

- 9. 1214377-19-1|4-Fluoro-2-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 10. 1261862-81-0|2-Fluoro-6-hydroxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

Role of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride in medicinal chemistry

Topic: Role of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals[1]

The "Dual-Warhead" Fluorinated Scaffold for Next-Generation Inhibitors[1]

Executive Summary

In the pursuit of high-affinity, metabolically stable drug candidates, 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS: Derived from 2,3-difluorophenol precursors) has emerged as a high-value building block.[1] This molecule offers a unique combination of a reactive sulfonyl chloride "warhead" for sulfonamide construction and an ortho-positioned hydroxyl group that serves as a secondary diversification handle or a structural locking element via intramolecular hydrogen bonding.[1]

Its primary utility lies in the development of Carbonic Anhydrase (CA) inhibitors , where the electron-withdrawing fluorine atoms modulate the pKa of the sulfonamide zinc-binding group (ZBG), and in kinase inhibitor discovery, where the scaffold provides a privileged core for bicyclic system synthesis.

Chemical Profile & Reactivity

This molecule is defined by three critical structural features that dictate its reactivity and medicinal utility:

| Feature | Chemical Consequence | Medicinal Chemistry Impact |

| Sulfonyl Chloride (C1) | High electrophilicity at Sulfur.[1] | Rapid formation of Sulfonamides (ZBG) or Sulfonates.[2] |

| Hydroxyl Group (C2) | Nucleophilic oxygen; H-bond donor.[1] | Allows for etherification (lipophilicity tuning) or cyclization to benzoxathiazoles. |

| 3,4-Difluoro Pattern | Strong electron withdrawal; Metabolic blocking. | Lowers pKa of resulting sulfonamide (enhanced potency); blocks P450 oxidation at typically reactive sites. |

Stability & Handling[1]

-

Physical State: Typically a crystalline solid or viscous oil (depending on purity).

-

Moisture Sensitivity: High. Hydrolyzes rapidly to the corresponding sulfonic acid (3,4-difluoro-2-hydroxybenzenesulfonic acid) in the presence of atmospheric moisture.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at +4°C.

Medicinal Chemistry Utility

The "Fluorine Effect" on pKa and Binding

The 3,4-difluoro substitution pattern is not merely structural; it is electronic. In Carbonic Anhydrase inhibitors (CAIs), the sulfonamide moiety (

-

Mechanism: The electron-withdrawing nature of the fluorine atoms pulls electron density away from the sulfonyl group, which in turn acidifies the N-H bond.

-

Result: The pKa of the sulfonamide drops (typically from ~10.0 to ~7.5–8.5), increasing the fraction of ionized species at physiological pH and significantly enhancing binding affinity (

) to the Zinc cofactor.

The Ortho-Hydroxy "Lock"

The C2-hydroxyl group provides a unique opportunity for conformational restriction :

-

Intramolecular H-Bonding: In the resulting sulfonamide, the hydroxyl group can form a hydrogen bond with the sulfonyl oxygens or the sulfonamide nitrogen. This "locks" the rotation of the sulfonamide bond, pre-organizing the molecule for binding and reducing the entropic penalty upon docking.

-

Cyclization Precursor: This scaffold is a direct precursor to 1,2,3-benzoxathiazole 2,2-dioxides (via cyclization) or benzofurans (via Sonogashira coupling and cyclization), expanding the chemical space into bicyclic heterocycles.

Experimental Protocols

Protocol A: General Synthesis of N-Substituted Sulfonamides

Target: Coupling the sulfonyl chloride with a primary amine while preserving the phenol.

Reagents:

-

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (1.0 equiv)[1]

-

Amine (

) (1.1 equiv)[1] -

Base: Pyridine (2.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: Anhydrous DCM or THF[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

). Cool the mixture to 0°C. -

Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Slow addition prevents localized heating and competing hydrolysis.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift:

).[1] -

Workup (Critical):

-

Since the product contains a phenol, avoid highly basic washes that would deprotonate it and force it into the aqueous layer.

-

Wash with 1M HCl (to remove excess amine/pyridine).

-

Wash with Brine.

-

Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of the Scaffold (Chlorosulfonation)

If the sulfonyl chloride is not commercially available, it is synthesized from 2,3-difluorophenol.

-

Cooling: Charge chlorosulfonic acid (

, 5.0 equiv) into a flask and cool to -5°C. -

Addition: Add 2,3-difluorophenol (1.0 equiv) portion-wise, maintaining temperature < 0°C.

-

Heating: Slowly warm to RT, then heat to 60°C for 2 hours.

-

Quenching: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

-

Extraction: Extract immediately with DCM, dry, and concentrate. Use immediately.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this scaffold in a drug discovery campaign, highlighting the divergence between "Linear Sulfonamides" and "Bicyclic Heterocycles."

Caption: Strategic workflow for diversifying the 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride scaffold into distinct therapeutic classes.

Key Data Summary

| Property | Value / Note |

| Molecular Weight | ~228.60 g/mol |

| Predicted pKa (Sulfonamide) | ~7.8 (vs. 10.1 for unsubstituted benzenesulfonamide) |

| Hammett Constant ( | Sum of |

| Metabolic Stability | High.[3] F-substitution at C3/C4 blocks Phase I oxidation.[1] |

| Selectivity Profile | High affinity for hCA IX and XII (Tumor-associated isoforms).[1] |

Troubleshooting & FAQ

Q: The yield of the sulfonamide coupling is low (<40%). Why?

-

Cause: The phenolic hydroxyl group may be interfering, or the sulfonyl chloride has partially hydrolyzed.

-

Solution: Ensure the sulfonyl chloride is fresh (white solid/clear oil, not yellow/fuming). Use a slight excess of amine.[4] If the phenol is reacting (forming sulfonate esters), consider protecting it first as a methyl ether (using MeI/K2CO3 on the precursor phenol) before chlorosulfonation, or use a silyl protecting group.

Q: I see a "double addition" product by LC-MS.

-

Cause: The phenol of one product molecule is reacting with the sulfonyl chloride of another starting molecule.

-

Solution: Dilute the reaction significantly (high dilution principle). Add the sulfonyl chloride slowly to the amine/base mixture, ensuring the amine is always in excess locally.

Q: How do I remove the unreacted phenol precursor?

-

Solution: The product sulfonamide is likely more acidic than the starting phenol. However, relying on acidity differences is tricky. Flash chromatography using a gradient of DCM -> DCM:MeOH (95:5) is usually effective.

References

-

Supuran, C. T. (2018).[5] Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas.[5] Expert Opinion on Therapeutic Patents.[5] Link

-

Wilkinson, B. L., et al. (2007). Benzenesulfonamides: A unique class of carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). Application Notes: Synthesis of Sulfonamides using Fluorinated Benzenesulfonyl Chlorides.[6]Link

-

Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft. Link

-

Yang, Z., et al. (2013).[7] Efficient Synthesis of Sulfonyl Chlorides.[2][7][8] Synthesis.[2][3][5][7][8][9][10][11] Link

Sources

- 1. 151389-57-0|3,5-Difluoro-4-hydroxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides | MDPI [mdpi.com]

- 3. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 4. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]

- 5. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 2,3-Difluorophenol | CAS: 6418-38-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Methodological & Application

Protocol for sulfonamide synthesis using 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

An Application Guide for the Synthesis of Novel Sulfonamides using 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Abstract

Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a wide range of therapeutic agents.[1][2] This application note provides a comprehensive, technically detailed protocol for the synthesis of N-substituted sulfonamides utilizing 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride. The inclusion of difluoro- and hydroxyl- moieties on the phenyl ring offers medicinal chemists a valuable scaffold for modulating key drug properties such as binding affinity, metabolic stability, and polarity.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization techniques, and critical safety considerations.

Introduction: The Strategic Importance of Fluorinated Hydroxylated Sulfonamides

The sulfonamide functional group (R-SO₂-NR'R'') is a privileged scaffold in drug discovery, found in numerous antibacterial, anti-inflammatory, and anti-cancer agents.[1][4] The synthesis of novel sulfonamide derivatives remains a critical activity for lead optimization and the development of new chemical entities.

The starting material, 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, offers several strategic advantages:

-

Difluoro Substitution: Fluorine atoms can significantly alter the physicochemical properties of a molecule. They can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[3]

-

Hydroxyl Group: The phenolic hydroxyl group provides a key hydrogen bond donor and acceptor, which can be crucial for anchoring a molecule to its biological target. Its presence also influences solubility and pharmacokinetic properties.

-

Synthetic Handle: The sulfonyl chloride moiety is a highly reactive electrophile, enabling reliable and efficient formation of the sulfonamide bond with a diverse range of primary and secondary amines.[4]

This document provides a robust protocol for leveraging this unique building block to create a library of novel sulfonamide compounds.

Reaction Scheme and Mechanism

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic acyl substitution reaction.[1]

General Reaction Scheme:

Mechanism:

The reaction proceeds via a well-established mechanism involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: This attack forms a transient, unstable trigonal bipyramidal intermediate.

-

Leaving Group Departure: The intermediate collapses, and the stable chloride ion is eliminated as a leaving group.

-

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid (HCl) byproduct and yielding the final sulfonamide product.[1]

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol details the synthesis of N-benzyl-3,4-difluoro-2-hydroxybenzenesulfonamide as a representative example.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |

| 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride | 230.60 | 1.0 | 5.0 | 1.15 g |

| Benzylamine | 107.15 | 1.1 | 5.5 | 0.59 g (0.60 mL) |

| Pyridine (Anhydrous) | 79.10 | 1.5 | 7.5 | 0.59 g (0.60 mL) |

| Dichloromethane (DCM, Anhydrous) | - | - | - | 25 mL |

| Hydrochloric Acid (1M HCl) | - | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |

| Brine (Saturated NaCl) | - | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |

Equipment:

-

Round-bottom flask (100 mL), flame-dried

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography or recrystallization

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure

Caption: General experimental workflow for sulfonamide synthesis and purification.

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.1 eq) in anhydrous dichloromethane (DCM, 15 mL).[1]

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions from the exothermic addition.[1]

-

-

Sulfonyl Chloride Addition: In a separate vial, dissolve 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel, maintaining the temperature at 0 °C.

-

Rationale: Dropwise addition controls the reaction rate and temperature, minimizing the formation of impurities.[5]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed. A typical eluent system is Ethyl Acetate/Hexanes.

-

Work-up: Upon completion, dilute the reaction mixture with an additional 30 mL of DCM. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1M HCl (2 x 25 mL) to remove excess pyridine and amine.

-

Saturated NaHCO₃ solution (1 x 25 mL) to remove any remaining acid.

-

Brine (1 x 25 mL) to remove residual water.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by either:

Product Characterization

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.[7]

| Technique | Expected Characteristics |

| ¹H NMR | ∙ Aromatic protons from both rings (6.5-8.0 ppm).∙ A broad singlet for the N-H proton (can vary, often ~7-10 ppm).∙ A singlet for the phenolic O-H proton.∙ Signals for the amine alkyl groups (e.g., ~4.3 ppm for benzyl CH₂).[8] |

| IR Spectroscopy | ∙ Strong, broad N-H stretch (~3200-3300 cm⁻¹).∙ Strong S=O asymmetric and symmetric stretches (~1340 cm⁻¹ and ~1160 cm⁻¹ respectively).∙ Strong, broad O-H stretch (~3400-3600 cm⁻¹).[2][7] |

| Mass Spectrometry | ∙ A clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.[7][9] |

Safety Precautions

Working with sulfonyl chlorides and amines requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]

-

Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[11][12] Sulfonyl chlorides can release corrosive HCl gas upon contact with moisture.

-

Reagent Handling:

-

Sulfonyl Chlorides: These compounds are corrosive and react violently with water.[10] Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from moisture.

-

Amines: Many amines are corrosive, flammable, and toxic. Avoid skin contact and inhalation.[13]

-

Pyridine: Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation.

-

-

Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[12] In case of skin contact, wash the affected area immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | ∙ Inactive sulfonyl chloride (hydrolyzed).∙ Insufficient base.∙ Reaction time too short. | ∙ Use fresh or properly stored sulfonyl chloride.∙ Ensure anhydrous conditions.∙ Increase equivalents of base.∙ Extend reaction time and monitor by TLC. |

| Multiple Spots on TLC | ∙ Formation of side products (e.g., disulfonamide).∙ Incomplete reaction. | ∙ Ensure slow, controlled addition of sulfonyl chloride.∙ Use a slight excess of the amine.∙ Allow the reaction to proceed to completion. |

| Difficulty in Purification | ∙ Product is highly polar or non-crystalline.∙ Impurities co-elute with the product. | ∙ Try a different solvent system for chromatography or recrystallization.∙ Consider an alternative work-up procedure to remove specific impurities. |

References

- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.

- Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Macmillan Group. (2023).

- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem.

- RSC Publishing. (2025).

- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.

- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

- Sigma-Aldrich. (n.d.). 3,4-Difluorobenzenesulfonyl chloride 97.

- CDH Fine Chemical. (n.d.).

- ECHEMI. (n.d.). 3,4-DIFLUOROBENZENESULFONYL CHLORIDE Formula.

- Shimadzu. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.

- RSC Publishing. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- Fard, P. A., & O'Brien, M. (2021).

- ECHEMI. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?.

- Google Patents. (n.d.).

- Grainger. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. shimadzu.com [shimadzu.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

General procedure for nucleophilic substitution with fluorinated sulfonyl chlorides

Application Note: General Procedure for Nucleophilic Substitution with Fluorinated Sulfonyl Chlorides

Abstract

Fluorinated sulfonyl chlorides (

Introduction & Mechanistic Insight

The Fluorine Effect: Super-Electrophiles

Unlike non-fluorinated analogs (e.g., tosyl chloride), fluorinated sulfonyl chlorides possess a sulfur atom that is intensely electron-deficient due to the strong inductive effect (

-

Reactivity: They are "hard" electrophiles, reacting roughly

– -

instability: They are prone to rapid hydrolysis and can degrade violently if exposed to moisture without a buffer.

Mechanism: at Sulfur

The reaction proceeds via a direct nucleophilic attack at the sulfur center. Unlike alkyl halides, the transition state is trigonal bipyramidal. The high electronegativity of the

Caption: Simplified

Strategic Planning: Reagent Selection & Safety

Reagent Properties & Handling

The choice of reagent dictates the handling procedure. TfCl is particularly hazardous due to its low boiling point.

| Reagent | Abbr. | CAS No.[1][2][3][4] | Boiling Point | Density (g/mL) | Handling Note |

| Trifluoromethanesulfonyl chloride | TfCl | 421-83-0 | 29–32 °C | 1.58 | Volatile Liquid/Gas. Store cold.[5][6] Open only in fume hood. |

| Nonafluorobutanesulfonyl chloride | NfCl | 2991-84-6 | ~100 °C | 1.70 | Less volatile, but still moisture sensitive. |

| Perfluorooctanesulfonyl chloride | - | 423-60-9 | Solid/High BP | ~1.80 | Solid. Easier to weigh but slower kinetics. |

Safety Critical: The "Hidden" Pressure Hazard

Because TfCl boils near room temperature (32 °C), exothermic reactions or warm ambient temperatures can cause rapid vaporization, leading to pressure buildup in sealed vessels.

-

Rule 1: Always cool the reaction vessel before adding TfCl.

-

Rule 2: Never store reaction mixtures containing TfCl in sealed containers without venting capacity.

Core Protocol: Synthesis of Triflamides/Triflates

This protocol describes the reaction of a generic nucleophile (amine or alcohol) with TfCl.

Target Scale: 1.0 mmol substrate.

Materials

-

Substrate: Primary/Secondary Amine (for sulfonamide) or Alcohol (for sulfonate).

-

Electrophile: TfCl (1.2 – 1.5 equiv).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). For phenols, use inorganic bases like -

Solvent: Anhydrous Dichloromethane (DCM).

-

Catalyst (Optional): DMAP (0.1 equiv) – Only for sterically hindered alcohols.

Step-by-Step Procedure (Method A: Homogeneous)

-

Preparation (T = -15 min):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon.

-

Prepare an ice/water bath (

).

-

-

Solvation (T = 0):

-

Add the Substrate (1.0 mmol) and Base (1.5 mmol) to the flask.

-

Add Anhydrous DCM (5–10 mL, concentration ~0.1–0.2 M).

-

Cool the mixture to

and stir for 10 minutes.

-

-

Addition of Electrophile (Critical Step):

-

If using TfCl: Keep the reagent bottle in the fridge until the last second. Use a pre-cooled syringe or pipette.

-

Add TfCl (1.2 mmol) dropwise to the stirring solution.

-

Observation: Fuming may occur due to trace moisture reacting to form HCl/TfOH.

-

-

Reaction (T = 10 min – 2 h):

-

Allow the reaction to stir at

. -

TfCl Specifics: Do not warm to room temperature immediately. The volatility of TfCl means it may evaporate before reacting if the vessel is warm.

-

Monitor by TLC or LC-MS. (TfCl is invisible on TLC; monitor the consumption of the nucleophile).

-

-

Quench & Workup:

-

Once complete, quench by adding saturated aqueous

(10 mL). -

Transfer to a separatory funnel.

-

Extract with DCM (

mL). -

Wash combined organics with 1M HCl (to remove excess amine base) followed by Brine .

-

Dry over

, filter, and concentrate carefully (do not use high vacuum if the product is volatile).

-

Method B: Biphasic (Schotten-Baumann Conditions)

Best for amino acids or water-soluble amines.

-

Dissolve substrate in DCM .

-

Add an equal volume of saturated aqueous

. -

Cool to

. -

Add TfCl vigorously stirring.

-

The reaction occurs at the interface; vigorous stirring is essential.

Experimental Workflow Diagram

Caption: Standard workflow for triflylation/nonaflation in organic solvent.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (TfCl) | Reagent evaporation | Keep reaction at |

| Hydrolysis ( | Wet solvent/Base | Use freshly distilled solvents. Ensure base is dry. Increase TfCl equivalents to 2.0. |

| O- vs N-Selectivity | Amino-alcohol substrate | N-sulfonylation is preferred at basic pH. To favor O-sulfonylation , protonate the amine (use acid salt) or protect the amine first. |

| Black Tar Formation | Exotherm/Decomposition | Add TfCl slower. Dilute the reaction mixture. |

References

-

BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link

-

Sigma-Aldrich. (n.d.). Trifluoromethanesulfonyl chloride Product Sheet. Link

-

Baraznenok, I. L., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation and sulfonylation.[7] PMC. Link

-

LGC Standards. (n.d.). Perfluorooctanesulfonyl Chloride Properties. Link

-

ChemicalBook. (2026). Nonafluoro-1-butanesulfonyl chloride Properties. Link

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. CAS 2991-84-6 | 6162-6-04 | MDL MFCD03412262 | Nonafluorobutanesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 4. Perfluorobutanesulfonyl fluoride | CAS#:375-72-4 | Chemsrc [chemsrc.com]

- 5. TRIFLUOROMETHANESULFONYL CHLORIDE manufacturers and suppliers in india [chemicalbook.com]

- 6. Trifluoromethanesulfonyl chloride | 421-83-0 [chemicalbook.com]

- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of fluorinated bioactive scaffolds using 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Executive Summary

This technical guide details the strategic application of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (DF-HBSC) as a bifunctional linchpin in the synthesis of fluorinated heterocyclic scaffolds. While sulfonyl chlorides are ubiquitous in medicinal chemistry for sulfonamide generation, the presence of the ortho-hydroxyl group in DF-HBSC allows for secondary cyclization modes, specifically accessing 3,4-dihydro-2H-1,2,3-benzoxathiazine 2,2-dioxides .

The incorporation of fluorine at the 3- and 4-positions provides critical modulation of metabolic stability (blocking oxidative "soft spots") and acidity (pKa tuning), making this reagent a high-value tool for fragment-based drug discovery (FBDD).

Chemical Profile & Strategic Utility

Reagent: 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride Functional Class: Bifunctional Electrophile/Nucleophile Precursor

The Fluorine Effect in Scaffold Design

The 3,4-difluoro substitution pattern is not merely decorative; it imparts specific pharmacological advantages [1]:

-

Metabolic Blockade: The C4-fluorine atom (para to the sulfonyl group) blocks the primary site of Cytochrome P450-mediated oxidative metabolism, significantly extending the half-life (

) of the resulting scaffold. -

pKa Modulation: The C3-fluorine (ortho to the hydroxyl) exerts a strong inductive effect (-I), increasing the acidity of the phenolic hydroxyl. This facilitates deprotonation under milder conditions during cyclization steps.

-

Conformational Bias: The C-F bond prefers orthogonality to adjacent

-systems or dipoles, potentially locking the resulting sulfonamide into a bioactive conformation.

Application Workflow: The "Click-Cyclize" Strategy

The primary utility of DF-HBSC lies in a two-stage protocol:

-

Intermolecular Sulfonylation: Reaction with a primary amine to form a stable sulfonamide.

-

Intramolecular Cyclization: Condensation with an aldehyde (or equivalent electrophile) to close the 1,2,3-benzoxathiazine ring.

Visual Workflow (Graphviz)

Figure 1: Modular synthesis pathway. The reagent serves as a platform for diversity-oriented synthesis (DOS) by varying the amine (R) and aldehyde (R') inputs.

Detailed Protocols

Protocol A: Synthesis of the o-Hydroxy Sulfonamide Intermediate

Objective: Selective formation of the sulfonamide bond without interfering with the phenolic hydroxyl.

Materials:

-

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Pyridine (2.0 equiv) or Triethylamine (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with nitrogen. Dissolve the amine (1.1 equiv) and pyridine (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

-

Addition: Cool the solution to

using an ice bath. Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.-

Scientific Rationale: Low temperature prevents the phenolic hydroxyl from acting as a nucleophile (forming sulfonate esters) and controls the exotherm of HCl generation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30–50% EtOAc/Hexane). The sulfonyl chloride spot should disappear.

-

Work-up: Quench with 1M HCl (aq) to neutralize excess pyridine and protonate the phenolic oxygen. Extract with DCM (

).[1][2] Wash organic layers with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Validation Criteria:

- NMR: Look for the disappearance of amine N-H protons (broad) and the appearance of the sulfonamide N-H (often a sharp singlet/doublet around 7.5–9.0 ppm, exchangeable). The phenolic OH is often visible as a broad singlet >9.0 ppm.

Protocol B: Cyclization to 1,2,3-Benzoxathiazine 2,2-dioxides

Objective: Condensation of the o-hydroxy sulfonamide with an aldehyde to form the heterocyclic ring. This creates a "masked" imine character and rigidifies the structure.

Materials:

-

o-Hydroxy Sulfonamide intermediate (from Protocol A) (1.0 equiv)

-

Aldehyde (

) (1.2 equiv) -

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

Toluene (or Benzene if permitted)

Step-by-Step Methodology:

-

Setup: In a flask equipped with a Dean-Stark trap (for water removal), dissolve the sulfonamide and aldehyde in Toluene (0.1 M).

-

Catalysis: Add catalytic p-TsOH (10 mol%).

-

Reflux: Heat the reaction to reflux (

). The reaction relies on the removal of water to drive the equilibrium toward the cyclic acetal (N,O-acetal). -

Monitoring: Monitor by TLC. The product is usually less polar than the starting sulfonamide due to the "capping" of both the OH and NH polar groups.

-

Work-up: Cool to RT. Wash with saturated

(to remove acid catalyst). Dry organic layer over -

Purification: Flash chromatography (Silica gel, typically 10–30% EtOAc/Hexane).

Data Summary: Expected Outcomes

| Variable Component (R') | Reaction Time | Typical Yield | Notes |

| Paraformaldehyde | 2 h | 85-95% | Forms the unsubstituted methylene bridge. Very rapid. |

| Benzaldehyde | 6 h | 70-85% | Forms a chiral center at C3 (racemic). |

| Electron-Poor Aldehyde | 4-5 h | 80-90% | Faster reaction due to increased electrophilicity of carbonyl. |

| Aliphatic Aldehyde | 8-12 h | 50-70% | Slower; steric hindrance may lower yield. |

Troubleshooting & Critical Parameters

-

Issue: Low Yield in Step 1 (Sulfonate Ester Formation).

-

Cause: The phenolic OH competed with the amine.

-

Solution: Ensure the reaction is strictly at

during addition. Use a less nucleophilic base (e.g., 2,6-lutidine) or protect the phenol (e.g., acetyl) before chlorosulfonation if synthesizing the reagent de novo.

-

-

Issue: Incomplete Cyclization in Step 2.

-

Cause: Water is not being removed effectively.

-

Solution: Ensure the Dean-Stark trap is functioning or add molecular sieves (4Å) directly to the reaction mixture.

-

-

Safety Precaution:

-

Sulfonyl chlorides are corrosive and lachrymators.[5] Handle in a fume hood.

-

3,4-Difluoro derivatives may have higher skin permeability; wear double nitrile gloves.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Supuran, C. T., et al. (2012). 1,2,3-Benzoxathiazine-2,2-dioxides: a new class of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Hinsberg, O. (1890).[6] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[6] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of sulfonyl chlorides).

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride | C12H7ClF2O2S | CID 45156241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Improving shelf-life and stability of fluorinated sulfonyl chlorides

Topic: Stability, Storage, and Remediation of Fluorinated Sulfonyl Chlorides (

Introduction: The Instability Paradox

Researchers working with fluorinated sulfonyl chlorides often face a paradox: the very electron-withdrawing nature of the fluorine atoms that makes these reagents powerful electrophiles (essential for SuFEx click chemistry and medicinal derivatization) also renders them hyper-sensitive to degradation.

Unlike standard aryl sulfonyl chlorides, fluorinated variants exhibit accelerated hydrolysis rates due to the inductive effect of the fluorine, which increases the electrophilicity of the sulfur center. Furthermore, certain heterocyclic fluorinated sulfonyl chlorides are prone to thermal extrusion of

This guide provides the protocols necessary to diagnose, prevent, and remediate degradation.[1]

Module 1: Critical Storage Protocols (Preventative)

User Complaint: "My bottle has pressurized," or "The solid has turned into a fuming liquid."

The Mechanism of Failure

Two primary pathways drive degradation in storage:

-

Hydrolysis (Moisture Attack):

. The generated HCl is often autocatalytic and corrosive to caps/septa. -

Thermal Decomposition (

Extrusion):

Storage Decision Matrix

Follow this logic flow to determine the optimal storage condition for your specific reagent.

Figure 1: Decision tree for storage conditions based on physical state and structural risk factors.

Best Practices

-

Container: Never use standard polyethylene caps. Use Teflon (PTFE) lined caps or glass stoppers with Parafilm. HCl gas permeates and degrades standard plastics.

-

Headspace: Flush headspace with Argon (heavier than air) rather than Nitrogen before sealing.

-

Temperature: While

is ideal for chemical stability, it increases condensation risks upon opening. Always allow the container to reach room temperature in a desiccator before opening.

Module 2: Diagnostic Triage (Quality Control)

User Complaint: "My reaction yield is dropping," or "The NMR looks messy."

Before using a stored reagent, you must validate its purity. Visual inspection is insufficient; hydrolyzed sulfonyl chlorides often remain clear liquids or white solids, masking the presence of sulfonic acid.

The NMR Advantage

Fluorinated sulfonyl chlorides allow for rapid, quantitative purity checks using

Diagnostic Table: Chemical Shift Drifts

| Compound State | Species | Typical | Typical |

| Active Reagent | Baseline Reference | Discrete signals | |

| Hydrolyzed (Dead) | Upfield Shift (typically 1-3 ppm) | Broad acidic proton ( | |

| Anhydride (Side Product) | Slight Downfield Shift | N/A | |

| Thermally Degraded | Significant Shift (Species dependent) | Loss of aromatic shielding |

Troubleshooting Protocol:

-

Take a small aliquot (

or -

Dissolve in anhydrous

or -

If the "Hydrolyzed" peak integrates to

of the total fluorine signal, perform the Rescue Protocol (Module 3).

Module 3: Remediation & Rescue Protocols

User Complaint: "I have 10g of material that is 80% pure. Can I save it?"

Yes. Contrary to intuition, the most effective way to purify a water-sensitive sulfonyl chloride is often washing it with water .

Protocol A: The "Ice-Water Rescue" (For Hydrophobic R-SO2Cl)

Rationale: Sulfonic acids (

Step-by-Step:

-

Preparation: Prepare a biphasic mixture of Pentane (or Hexane/Et2O) and Ice Water (

). -

Dissolution: Dissolve your degraded sulfonyl chloride in the cold organic solvent.

-

The Wash: Pour the organic phase into a separatory funnel containing the ice water. Shake vigorously for 15-20 seconds (Do not linger).

-

Separation: Immediately drain the aqueous layer (contains the sulfonic acid and HCl).

-

Drying: Pour the organic layer out the top of the funnel into a flask containing anhydrous

(Magnesium Sulfate). Do not use Sodium Sulfate as it is too slow. -

Isolation: Filter and concentrate on a rotovap (bath temp

).

Protocol B: Vacuum Distillation (For Liquids)

Rationale: For thermally stable alkyl sulfonyl chlorides, distillation is effective but risky due to boiling point elevation from impurities.

Safety Warning: Do not distill heterocyclic sulfonyl chlorides (e.g., pyridine-sulfonyl chlorides) without DSC (Differential Scanning Calorimetry) data, as they may decompose explosively [2].

-

Use a short-path distillation head to minimize residence time.

-

Ensure vacuum is

mbar to keep bath temperature low. -

Discard the first 10% (containing HCl/volatile fluorides).

Module 4: Strategic Stabilization (SuFEx Conversion)

User Complaint: "This reagent degrades every month. I'm tired of re-purifying it."

The Solution: Stop storing the Chloride. Convert it to the Fluoride.[2]

Sulfonyl Fluorides (

Figure 2: Stabilization pathway via conversion to Sulfonyl Fluoride (KHF2 method).

Protocol:

-

Dissolve

in Acetonitrile.[3] -

Add a saturated aqueous solution of

(Potassium Bifluoride). -

Stir at Room Temp. The reaction is usually complete in <4 hours.[4]

-

Workup: Standard extraction. The resulting

can often be stored on the benchtop for months [4].

FAQ: Common Troubleshooting Scenarios

Q: Can I use Silica Gel chromatography to purify my sulfonyl chloride?

A: Generally, No. Silica gel contains surface hydroxyl groups and adsorbed water, which will hydrolyze the chloride to the sulfonic acid on the column. If you must, use "Flash Silica" that has been oven-dried and treat the eluent with

Q: Why did my bottle pop when I opened it?

A: This indicates thermal decomposition releasing

Q: My LCMS shows the mass of the Sulfonic Acid, not the Chloride. A: This is an artifact of the analysis. Sulfonyl chlorides hydrolyze inside the LCMS (in the wet mobile phase). To confirm the identity, derivatize a small sample with an amine (e.g., morpholine) to form the stable sulfonamide, then inject the sulfonamide.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Kozachenko, O. P., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv2025 . Link

-

Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew.[1] Chem. Int. Ed.2014 , 53, 9430–9448. Link

-

Sarpong, R., et al. Practical Synthesis of Aryl Sulfonyl Fluorides. Journal of Organic Chemistry2021 , 86, 11. Link

Sources

- 1. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]

- 2. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Work-up procedures to minimize decomposition of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Technical Support Center: Stability Protocols for 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride